2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a thioether bridge. The acetamide group connects this structure to a 5-methyl-1,3,4-thiadiazole ring.
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-8-17-19-14(26-8)16-12(21)7-25-15-20-18-13(24-15)9-2-3-10-11(6-9)23-5-4-22-10/h2-3,6H,4-5,7H2,1H3,(H,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCRYIJUZKQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article aims to provide an overview of its biological activity based on recent research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 461.58 g/mol . The structure features a 1,3,4-oxadiazole and a thiadiazole moiety, both of which have been linked to various biological activities including anticancer properties.
Research indicates that the 1,3,4-oxadiazole scaffold exhibits significant bioactivity through multiple mechanisms:
- Inhibition of Key Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Thymidine phosphorylase
These enzymes play crucial roles in cancer cell proliferation and survival. For instance, inhibiting telomerase can lead to apoptosis in cancer cells by preventing them from maintaining their telomeres .
- Targeting Signaling Pathways : The compound may also interact with various signaling pathways involved in cancer progression, including the Wnt and insulin/AKT pathways .
Anticancer Properties
Several studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives:
- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For example:
Other Biological Activities
In addition to anticancer effects, oxadiazole derivatives have been reported to exhibit:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps include:
- Formation of the 1,3,4-Oxadiazole and Thiadiazole Moieties : These heterocyclic structures are crucial for the biological activity of the compound. The synthesis often employs methods such as cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Characterization Techniques : The synthesized compounds are characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry), ensuring the correct structural formation.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives containing oxadiazole and thiadiazole rings exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Disc Diffusion Method : This method has been employed to evaluate the antibacterial efficacy of synthesized derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrate that certain derivatives outperform standard antibiotics like ofloxacin in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been evaluated through various assays:
- Cytotoxicity Assays : Compounds have been tested against multiple cancer cell lines using the Sulforhodamine B assay. Results indicate significant cytotoxic effects on breast cancer cell lines (e.g., MCF7), highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds with variations in substituents:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its fusion of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, which are isosteric but differ in electronic properties due to oxygen vs. sulfur atoms. Key comparisons include:
The thioether linker may improve metabolic stability over oxygen-based ethers .
Physicochemical Properties
- Solubility : The dihydrodioxin’s lipophilicity may reduce aqueous solubility compared to polar analogs like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide .
- Stability: The thioether linker resists oxidative degradation better than ethers, as noted in .
Data Tables
Table 2: Inferred Bioactivity Profile
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with the formation of the oxadiazole ring via cyclization of acyl hydrazides under reflux with reagents like sulfuric acid or phosphorus oxychloride. Subsequent thioetherification (e.g., using potassium carbonate as a base) introduces the thioacetamide moiety. Final coupling with the 5-methyl-1,3,4-thiadiazol-2-amine group requires precise stoichiometry and inert atmosphere conditions (e.g., nitrogen) to prevent oxidation .
- Optimization : Microwave-assisted synthesis (60–120°C, 30–60 minutes) improves yield and purity compared to traditional reflux methods . Solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions) and catalyst screening (e.g., NaH for thiol-alkylation) are critical .
Q. How should researchers validate the structural integrity of this compound and its intermediates?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic proton environments (e.g., dihydrobenzo[dioxin] protons at δ 4.2–4.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks and fragmentation patterns consistent with oxadiazole-thiadiazole cleavage .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology :
- Light and moisture sensitivity : Store in amber vials under nitrogen at −20°C to prevent degradation of the thioether and amide bonds .
- pH stability : Test solubility and stability in buffers (pH 3–9) via UV-vis spectroscopy (λ = 250–300 nm) to identify optimal conditions for biological assays .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinase domains). Focus on the oxadiazole-thiadiazole scaffold’s hydrogen-bonding potential and hydrophobic interactions with active sites .
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate binding modes .
Q. What experimental approaches resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodology :
- Isosteric replacements : Synthesize analogs with substituted benzo[dioxin] (e.g., 3,4-dimethoxy vs. halogenated variants) or thiadiazole (e.g., methyl vs. ethyl groups) to isolate electronic or steric effects on activity .
- Kinetic solubility assays : Compare solubility in PBS and DMSO using nephelometry to distinguish between intrinsic solubility and aggregation artifacts in bioactivity data .
Q. How can reaction mechanisms for key synthetic steps (e.g., thioetherification) be rigorously characterized?
- Methodology :
- Kinetic isotope effects (KIE) : Use deuterated reagents (e.g., CDCOOD) in NMR experiments to probe rate-determining steps in thiol-alkylation .
- In-situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm) during cyclization to detect intermediate oxadiazoline formation .
Q. What advanced analytical techniques validate crystallographic or electronic properties?
- Methodology :
- X-ray crystallography : Co-crystallize with PEG 4000 or similar matrices to resolve 3D structure, focusing on dihedral angles between oxadiazole and thiadiazole rings .
- Cyclic voltammetry : Characterize redox behavior (e.g., oxidation of thioether groups) in acetonitrile with 0.1 M TBAPF as supporting electrolyte .
Tables for Key Data
| Parameter | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 180–190°C (decomposes) | Differential Scanning Calorimetry | |
| LogP (Octanol/Water) | 2.8–3.5 | Shake-flask HPLC | |
| Solubility in PBS (pH 7.4) | 12–18 µM | Nephelometry | |
| IC (COX-2 inhibition) | 0.5–1.2 µM | Enzyme-linked immunosorbent assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
